2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide 2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834519
InChI: InChI=1S/C18H18N4O/c1-11(12-5-3-2-4-6-12)21-18(23)14-9-19-17-16(14)22-15(10-20-17)13-7-8-13/h2-6,9-11,13H,7-8H2,1H3,(H,19,20)(H,21,23)
SMILES:
Molecular Formula: C18H18N4O
Molecular Weight: 306.4 g/mol

2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

CAS No.:

Cat. No.: VC15834519

Molecular Formula: C18H18N4O

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide -

Specification

Molecular Formula C18H18N4O
Molecular Weight 306.4 g/mol
IUPAC Name 2-cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Standard InChI InChI=1S/C18H18N4O/c1-11(12-5-3-2-4-6-12)21-18(23)14-9-19-17-16(14)22-15(10-20-17)13-7-8-13/h2-6,9-11,13H,7-8H2,1H3,(H,19,20)(H,21,23)
Standard InChI Key BTBFTXBNKDYRHH-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a bicyclic pyrrolo[2,3-b]pyrazine system, with a cyclopropyl group at position 2 and an N-(1-phenylethyl)carboxamide moiety at position 7. The pyrrolopyrazine core consists of fused pyrrole and pyrazine rings, creating a planar aromatic system conducive to π-π stacking interactions with biological targets . Key structural parameters include:

PropertyValueSource
Molecular FormulaC18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight306.4 g/mol
CAS Registry Number1956323-02-6

The cyclopropyl group introduces steric constraints that may enhance target selectivity, while the phenethyl side chain contributes to hydrophobic interactions with protein binding pockets .

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with functionalization of a pyrrolopyrazine precursor. As detailed in patent literature, a common pathway involves:

  • Cyclization: Formation of the pyrrolopyrazine core via acid-catalyzed cyclization of substituted pyrazine derivatives.

  • Carboxamide Coupling: Reaction of the 7-carboxylic acid intermediate with (1-phenylethyl)amine using coupling agents like HATU or EDC .

  • Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition or alkylation under basic conditions .

Process Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper substitution at the pyrrolopyrazine C-2 and C-7 positions .

  • Stability of Intermediates: The cyclopropyl group is prone to ring-opening under acidic conditions, necessitating pH-controlled reactions.

Mechanism of Action and Biological Activity

Kinase Inhibition Profile

The compound exhibits inhibitory activity against tyrosine kinases, particularly Insulin-like Growth Factor 1 Receptor (IGF-1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC₅₀ values in the low nanomolar range . Its binding mode involves:

  • ATP-Competitive Inhibition: The pyrrolopyrazine core occupies the adenine-binding pocket, while the phenethyl group extends into hydrophobic regions .

  • Allosteric Modulation: The cyclopropyl moiety may stabilize kinase conformations incompatible with ATP binding .

Cellular Effects

In vitro studies demonstrate:

  • Antiproliferative Activity: Inhibition of tumor cell lines (e.g., A549 lung carcinoma) at IC₅₀ = 0.5–2.3 μM .

  • Apoptosis Induction: Caspase-3/7 activation in dose-dependent assays .

Pharmacokinetics and ADME Profile

Absorption and Distribution

  • Bioavailability: ~35% in rodent studies, limited by first-pass metabolism .

  • Plasma Protein Binding: 92%, indicating potential drug-drug interactions .

Metabolism and Excretion

Primary metabolic pathways include:

  • Cyclopropane Ring Oxidation: Catalyzed by CYP3A4, yielding inactive metabolites .

  • Amide Hydrolysis: Mediated by carboxylesterases, releasing 1-phenylethylamine .

Future Directions and Challenges

Structural Optimization

  • Metabolic Stability: Fluorination of the cyclopropane ring may reduce CYP-mediated oxidation .

  • Solubility Enhancement: Introduction of ionizable groups (e.g., tertiary amines) could improve aqueous solubility .

Clinical Translation

  • Toxicology Studies: Chronic toxicity data in non-human primates are pending.

  • Biomarker Development: Identification of IGF-1R phosphorylation status as a predictive biomarker .

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